molecular formula C5H5F6NO2 B107412 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid CAS No. 16063-80-2

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Cat. No.: B107412
CAS No.: 16063-80-2
M. Wt: 225.09 g/mol
InChI Key: KRNSHCKTGFAMPQ-UHFFFAOYSA-N
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Description

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5F6NO2 and its molecular weight is 225.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : Research conducted by Sting and Seebach (1996) demonstrated the synthesis of amino acid derivatives, including threonine and allo-threonine analogs, from 4,4,4-trifluoro-3-hydroxybutanoic acid. This synthesis process is significant for producing complex organic compounds used in various applications, including pharmaceuticals and biotechnology (Sting & Seebach, 1996).

  • Enantiomerically Pure Derivatives : Gautschi, Schweizer, and Seebach (1994) focused on preparing enantiomerically pure derivatives of 4,4,4-trifluoro-3-hydroxy-butanoic acid. Their research is crucial in the field of stereochemistry, which is fundamental in the development of drugs and other chemicals with specific molecular orientations (Gautschi, Schweizer, & Seebach, 1994).

  • Development of Fluorine-Containing Compounds : Marull, Lefebvre, and Schlosser (2004) explored the condensation of anilines with trifluoroacetoacetate to produce fluorine-containing compounds. Such research contributes to the development of novel materials and chemicals with unique properties conferred by fluorine atoms (Marull, Lefebvre, & Schlosser, 2004).

  • Peptide Synthesis Applications : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, showing its potential use in probes and medicinal chemistry. This research is significant for developing sensitive detection methods in biochemical research (Tressler & Zondlo, 2014).

  • Protecting Group in Peptide Synthesis : Gorbunova et al. (1991) proposed the trifluoro-3-oxo-1-butenyl group as a protecting group for amino acids in peptide synthesis. This research contributes to the field of organic chemistry, particularly in the synthesis of complex biological molecules (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Safety and Hazards

The safety and hazards associated with “2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid” are not detailed in the search results. One related compound is reported to be stable under normal conditions .

Future Directions

The future directions for the use and study of “2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid” are not provided in the search results. Given its potential as an analogue of natural aliphatic amino acids , it may have applications in biochemical research or drug development.

Mechanism of Action

Target of Action

It is known that enantiomerically pure derivatives of this compound are in high demand as bioisosteres of leucine moiety in drug design . This suggests that the compound may interact with biological targets in a similar manner to leucine, an essential amino acid involved in protein synthesis.

Pharmacokinetics

The presence of fluorinated residues in the compound could potentially enhance its metabolic stability , which could influence its bioavailability and pharmacokinetic profile.

Properties

IUPAC Name

2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSHCKTGFAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936353
Record name 4,4,4,4',4',4'-Hexafluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16063-80-2, 759-12-6
Record name 4,4,4,4′,4′,4′-Hexafluorovaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16063-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexafluorovaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC270745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270745
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,4,4',4',4'-Hexafluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
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Reactant of Route 6
2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

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